N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide typically involves multi-step reactions. One common method includes the reaction of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in water . This green and efficient protocol yields the desired pyrido[2,3-d]pyrimidine derivatives with good efficiency.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of recyclable catalysts and aqueous media further enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential use in developing treatments for bacterial infections and cancer.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and pathways. For instance, it can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting antitumor activity . Additionally, it may interact with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and antitumor properties.
Pyrido[2,3-d]triazines: Exhibit antimicrobial and cytotoxic activities.
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclobutanecarboxamide moiety enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(9-3-1-4-9)16-7-8-18-13(20)10-5-2-6-15-11(10)17-14(18)21/h2,5-6,9H,1,3-4,7-8H2,(H,16,19)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAZIFUAQPCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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